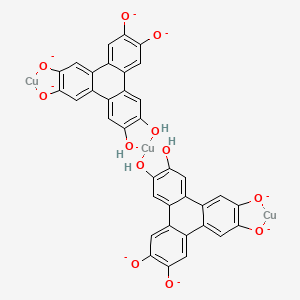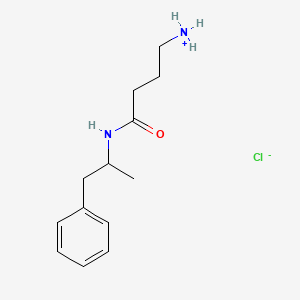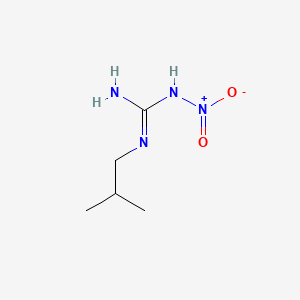
Guanidine, N-(2-methylpropyl)-N'-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylpropyl)-1-nitroguanidine is an organic compound that belongs to the class of nitroguanidines. Nitroguanidines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a nitro group (-NO2) and a guanidine moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1-nitroguanidine typically involves the nitration of guanidine derivatives. One common method is the reaction of 2-methylpropylamine with nitroguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a nitrating agent like nitric acid. The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(2-methylpropyl)-1-nitroguanidine can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and enhances the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylpropyl)-1-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Applications De Recherche Scientifique
2-(2-methylpropyl)-1-nitroguanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and explosives
Mécanisme D'action
The mechanism of action of 2-(2-methylpropyl)-1-nitroguanidine involves its interaction with molecular targets through the nitro and guanidine groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutanol (2-methylpropan-1-ol): Shares the 2-methylpropyl group but lacks the nitro and guanidine functionalities.
Isobutylamine (2-methylpropylamine): Contains the 2-methylpropyl group and an amine group but lacks the nitro and guanidine functionalities.
Uniqueness
2-(2-methylpropyl)-1-nitroguanidine is unique due to the presence of both nitro and guanidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
35089-66-8 |
|---|---|
Formule moléculaire |
C5H12N4O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-1-nitroguanidine |
InChI |
InChI=1S/C5H12N4O2/c1-4(2)3-7-5(6)8-9(10)11/h4H,3H2,1-2H3,(H3,6,7,8) |
Clé InChI |
WCBSFALVQYJQEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN=C(N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
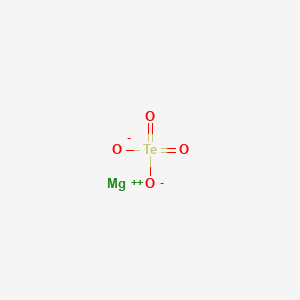
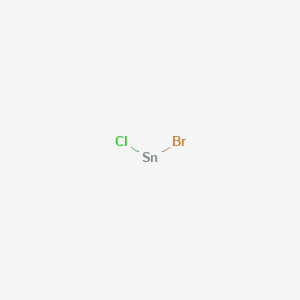
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
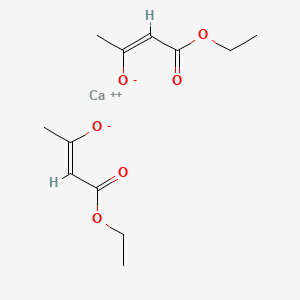
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
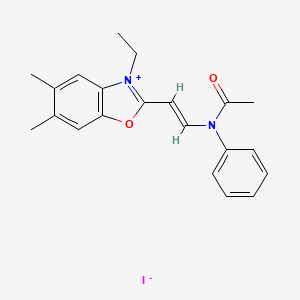
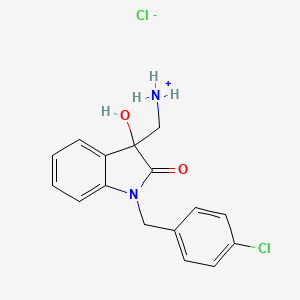
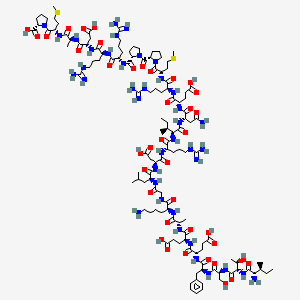
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
